3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide
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Description
Synthesis Analysis
While specific synthesis details for 3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide are not available, benzamides, a significant class of amide compounds, are typically synthesized starting from benzoic acid derivatives and amine derivatives . For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as a base and THF as a solvent .Scientific Research Applications
Synthesis and Pharmacological Activities
Compounds with similar structures have been synthesized and evaluated for their pharmacological activities. For instance, the synthesis of chiral hydroxyl phospholanes from D-mannitol demonstrated their use in asymmetric catalytic reactions, showing potential applications in drug synthesis and the development of enantioselective catalysts for hydrogenation reactions (Li et al., 2000). Similarly, novel compounds have been synthesized for their antihypertensive activities, revealing the potential of structurally related benzamides in developing new cardiovascular drugs (Cassidy et al., 1992).
Material Science and Chemical Synthesis
In material science and chemical synthesis, these compounds have found applications in creating functionalized polymers and other materials. Anionic synthesis of aromatic amide and carboxyl functionalized polymers highlights the utility of benzamide derivatives in modifying polymer properties for specific applications (Summers & Quirk, 1998).
Optical and Photophysical Studies
Research on benzamide derivatives has extended into the study of their optical properties. N-2-Aryl-1,2,3-Triazoles, a class of blue-emitting fluorophores synthesized from amino-substituted benzamides, have shown potential in optical applications due to their absorption, emission, and quantum yields evaluated across different solvents (Padalkar et al., 2015).
Antioxidant and Anti-inflammatory Activities
The study of these compounds also includes their antioxidant and anti-inflammatory activities. For example, electrochemical oxidation studies of amino-substituted benzamides have provided insights into their free radical scavenging activity, an essential property for antioxidants (Jovanović et al., 2020).
Structural Analysis and Molecular Design
The structural analysis and design of benzamide derivatives for specific functions are crucial areas of research. Investigations into the molecular structure, antioxidant activity, and theoretical calculations of novel benzamide compounds have contributed to understanding their reactivity and potential applications in medicinal chemistry (Demir et al., 2015).
Properties
IUPAC Name |
3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-4-24-17-12-11-15(13-18(17)25-5-2)19(22)21-14-20(3,23)16-9-7-6-8-10-16/h6-13,23H,4-5,14H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTIPLBCHDIULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC(C)(C2=CC=CC=C2)O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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